Whitepaper: Chemical Structure, Synthesis, and Applications of 4-Chloro-2,3-dihydrobenzofuran-3-ol
Whitepaper: Chemical Structure, Synthesis, and Applications of 4-Chloro-2,3-dihydrobenzofuran-3-ol
Executive Summary
4-Chloro-2,3-dihydrobenzofuran-3-ol (CAS: 1823955-67-4) is a highly specialized chiral building block that has garnered significant attention in modern organic synthesis and drug discovery. Featuring a rigid dihydrobenzofuran core, a reactive C3-hydroxyl group, and a strategically positioned C4-chlorine atom, this molecule serves as a privileged scaffold for developing novel therapeutics, particularly in the realms of anti-inflammatory and central nervous system (CNS) active agents. As a Senior Application Scientist, I have structured this technical guide to provide an authoritative analysis of its physicochemical properties, detail a state-of-the-art asymmetric synthesis protocol, and outline its downstream pharmacological applications.
Physicochemical Profiling & Structural Analysis
The structural architecture of 4-chloro-2,3-dihydrobenzofuran-3-ol is defined by a fused bicyclic system comprising a benzene ring and a saturated furan ring (coumaran). The C4-chlorine substituent exerts a strong inductive electron-withdrawing effect while providing steric bulk that influences the conformational dynamics of the adjacent C3-hydroxyl group. This specific stereoelectronic profile is critical for target-receptor binding affinities in medicinal chemistry.
Table 1 summarizes the computed physicochemical properties of the compound, which highlight its suitability as a low-molecular-weight, lipophilic intermediate for drug development[1].
| Property | Value | Reference / Source |
| IUPAC Name | 4-chloro-2,3-dihydro-1-benzofuran-3-ol | 1[1] |
| Molecular Formula | C8H7ClO2 | 1[1] |
| Molecular Weight | 170.59 g/mol | 1[1] |
| Exact Mass | 170.0134572 Da | 1[1] |
| XLogP3 (Lipophilicity) | 1.4 | 1[1] |
| Topological Polar Surface Area | 29.5 Ų | 1[1] |
| SMILES | C1C(C2=C(O1)C=CC=C2Cl)O | 1[1] |
Synthetic Methodologies & Mechanistic Pathways
Historically, the synthesis of 2,3-dihydrobenzofuran-3-ols relied on the reduction of corresponding benzofuran-3-ones, which often suffered from poor enantioselectivity and over-reduction. Modern approaches utilize transition-metal-catalyzed asymmetric intramolecular addition of aryl halides to unactivated ketones or aldehydes[2]. This method constructs the C-C bond and the chiral stereocenter simultaneously, offering superior atom economy and enantiomeric excess (ee).
Figure 1: Metal-catalyzed asymmetric synthesis pathway of 4-chloro-2,3-dihydrobenzofuran-3-ol.
Protocol: Enantioselective Synthesis of (S)-4-Chloro-2,3-dihydrobenzofuran-3-ol
Causality & Design: We employ a Ni-catalyzed intramolecular addition strategy. The use of 2-(3-chloro-2-iodophenoxy)acetaldehyde as the precursor is deliberate; the C-I bond is highly susceptible to oxidative addition by Ni(0), leaving the C-Cl bond intact for downstream functionalization. The chiral bisoxazoline (BOX) ligand creates a rigid, sterically demanding pocket that forces facial-selective attack on the aldehyde, ensuring high enantiopurity[2].
Step-by-Step Execution :
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Catalyst Pre-activation : In an argon-filled glovebox, dissolve Ni(ClO4)2·6H2O (10 mol%) and the chiral BOX ligand (12 mol%) in anhydrous THF. Stir at 25 °C for 1 hour. Rationale: Pre-complexation prevents background racemic reactions driven by unligated nickel ions.
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Reaction Assembly : To the active chiral Ni(II) complex, add Zinc powder (2.0 equiv) followed by a solution of 2-(3-chloro-2-iodophenoxy)acetaldehyde (1.0 equiv) in THF. Rationale: Zinc acts as a terminal reductant, reducing Ni(II) to the catalytically active Ni(0) species, which then inserts into the C-I bond.
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Cyclization : Seal the vessel and stir at 50 °C for 24 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1) to confirm the complete consumption of the acyclic precursor.
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Quenching & Extraction : Quench the mixture with saturated aqueous NH4Cl to neutralize basic zinc salts and protonate the alkoxide intermediate. Extract with ethyl acetate (3x 20 mL). Dry the combined organic layers over anhydrous Na2SO4.
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Purification & Validation : Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography. Self-Validating Step: Analyze the purified product via chiral stationary phase HPLC (e.g., Chiralcel OD-H). An enantiomeric excess (ee) of >95% validates the structural integrity of the catalyst-ligand complex and confirms the successful asymmetric induction.
Pharmacological & Material Science Applications
The 2,3-dihydrobenzofuran nucleus is a widely recognized pharmacophore. Derivatives of this core exhibit a broad spectrum of biological activities, including anti-inflammatory, antiviral, and CNS-modulatory effects[3].
The specific substitution pattern of 4-chloro-2,3-dihydrobenzofuran-3-ol makes it an ideal lead precursor. The C3-hydroxyl group can be readily converted into amines, ethers, or esters, allowing for rapid library generation. Furthermore, the C4-chlorine atom increases the overall lipophilicity (XLogP3 = 1.4)[1], which is a critical parameter for crossing the blood-brain barrier (BBB) in neuro-pharmaceuticals.
Figure 2: Pharmacological development workflow utilizing the dihydrobenzofuran scaffold.
Analytical Characterization Standards
To ensure the highest scientific integrity before deploying 4-chloro-2,3-dihydrobenzofuran-3-ol in downstream assays, the following analytical standards must be met:
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1H NMR (400 MHz, CDCl3) : The appearance of a characteristic doublet of doublets (dd) or multiplet around 5.2–5.5 ppm confirms the presence of the C3 methine proton adjacent to the hydroxyl group. The diastereotopic protons at C2 will appear as distinct signals around 4.2–4.6 ppm, confirming the closure of the dihydrofuran ring.
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13C NMR (100 MHz, CDCl3) : A characteristic peak around 70-75 ppm is expected for the C3 carbinol carbon, validating the secondary alcohol structure.
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High-Resolution Mass Spectrometry (HRMS) : ESI-TOF analysis must yield an exact mass matching the theoretical value of 170.0134 Da[1] to confirm elemental composition and rule out over-reduction or dechlorination.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 130130687, 4-Chloro-2,3-dihydro-1-benzofuran-3-OL." PubChem,[Link]
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Li, Y., et al. "Nickel-Catalyzed Asymmetric Addition of Aromatic Halides to Ketones: Highly Enantioselective Synthesis of Chiral 2,3-Dihydrobenzofurans Containing a Tertiary Alcohol." Organic Letters, 2020.[Link]
